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Compound of Interest

2-(3-Fluorophenyl)thiazole-5-
Compound Name:
carbaldehyde

Cat. No.: B1388882

2-(3-Fluorophenyl)thiazole-5-carbaldehyde is a heterocyclic building block of significant
interest to researchers and professionals in drug discovery and development. Its structure,
featuring a fluorinated phenyl ring coupled to a reactive thiazole-5-carbaldehyde core, offers a
unique combination of physicochemical properties and synthetic versatility. The thiazole ring is
a well-established pharmacophore found in numerous approved drugs, valued for its ability to
engage in hydrogen bonding and Tt-1t stacking interactions.[1] The strategic placement of a
fluorine atom on the phenyl ring can enhance metabolic stability, binding affinity, and
membrane permeability of derivative compounds.[1] Furthermore, the aldehyde functional
group serves as a versatile chemical handle, enabling a wide array of subsequent chemical
transformations, including condensations, nucleophilic additions, and cross-coupling reactions.

[1]

This guide provides a comprehensive overview of this compound, from its fundamental
properties and synthesis to its analytical characterization and applications, framed from the
perspective of a senior application scientist to provide field-proven insights.

Part 1: Core Molecular Identifiers and
Physicochemical Properties

A precise understanding of a compound's properties is the foundation of its effective
application. The key identifiers and computed physicochemical properties for 2-(3-
Fluorophenyl)thiazole-5-carbaldehyde are summarized below.
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Property Value Source

2-(3-fluorophenyl)-1,3-thiazole-
IUPAC Name PubChem|[2]
5-carbaldehyde

CAS Number 914348-84-8 Freedom Chemical[3]
Molecular Formula C10HeFNOS PubChem[2][4]
Molecular Weight 207.23 g/mol PubChem[2]
Canonical SMILES C1=CCECCECLRC2=NC=C PubChem[2][4]
(S2)c=0
Monoisotopic Mass 207.01541 Da PubChemLite[4][5]
Predicted XlogP 2.5 PubChemLite[4][5]
Purity (Typical) >95% Freedom Chemical[3]
Appearance Solid (form may vary) N/A

Part 2: Synthesis and Mechanistic Rationale

The synthesis of substituted phenylthiazoles is a well-trodden path in organic chemistry. A
robust and modern approach for preparing 2-(3-Fluorophenyl)thiazole-5-carbaldehyde
involves a Suzuki cross-coupling reaction. This method offers high yields and excellent
functional group tolerance.

Proposed Synthetic Workflow

The logical flow for the synthesis involves the palladium-catalyzed coupling of a commercially
available thiazole precursor with a fluorinated boronic acid, followed by purification.
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Synthesis Workflow

Starting Material A: Starting Material B:
Ethyl 2-bromothiazole-5-carboxylate 3-Fluorophenylboronic Acid

Suzuki Cross-Coupling

(Pd Catalyst, Base, Solvent)

Intermediate:
Ethyl 2-(3-fluorophenyl)thiazole-5-carboxylate

elective reduction of ester

Reduction
(e.g., DIBAL-H)

Final Product:
2-(3-Fluorophenyl)thiazole-5-carbaldehyde

Purification
(Column Chromatography)

Click to download full resolution via product page

Caption: Proposed Suzuki coupling and reduction pathway for synthesis.

Detailed Experimental Protocol

This protocol is a representative methodology. Researchers should perform their own
optimization based on laboratory conditions and scale.

Step 1: Suzuki Cross-Coupling
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e Reactor Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic
stirrer, condenser, and nitrogen inlet, add ethyl 2-bromothiazole-5-carboxylate (1.0 eq), 3-
fluorophenylboronic acid (1.2 eq), and a suitable palladium catalyst such as Pd(PPhs)4 (0.05

eq).

e Solvent and Base Addition: Add a degassed solvent system, typically a mixture of toluene
and water (e.g., 4:1 v/v). Add a base, such as sodium carbonate (Na=CO3) (2.5 eq).

o Reaction Execution: Purge the flask with nitrogen for 15 minutes. Heat the reaction mixture
to reflux (approx. 90-100 °C) and stir vigorously.

o Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS
until the starting 2-bromothiazole is consumed (typically 4-12 hours).

o Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and water.
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na2S0Oa),
and concentrate under reduced pressure to yield the crude ester intermediate.

o Expert Insight: The choice of a palladium(0) catalyst like Pd(PPhs)a is crucial for the catalytic
cycle of the Suzuki reaction. The aqueous base is essential for the transmetalation step.
Degassing the solvent is critical to prevent the oxidation and deactivation of the catalyst. This
general strategy is effective for coupling various phenylboronic acids with thiazole halides.[6]

Step 2: Reduction to Aldehyde

o Reactor Setup: Dissolve the crude ethyl 2-(3-fluorophenyl)thiazole-5-carboxylate
intermediate from the previous step in an anhydrous aprotic solvent (e.g., dichloromethane
or THF) in a flask under a nitrogen atmosphere.

e Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

» Reagent Addition: Add Diisobutylaluminium hydride (DIBAL-H) (1.1 eq, typicallyasa 1.0 M
solution in hexanes) dropwise via a syringe, keeping the internal temperature below -70 °C.

¢ Reaction Execution: Stir the mixture at -78 °C for 2-3 hours.
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e Quenching and Work-up: Quench the reaction by slowly adding methanol, followed by a
saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Allow the mixture
to warm to room temperature and stir until two clear layers form. Extract the aqueous layer
with dichloromethane. Combine the organic layers, wash with brine, dry over Na2SOa4, and
concentrate in vacuo.

o Expert Insight: DIBAL-H is a powerful yet selective reducing agent. Performing the reduction
at low temperatures (-78 °C) is critical to prevent over-reduction of the ester to the
corresponding alcohol. The aldehyde is formed via a stable tetrahedral intermediate that
collapses upon work-up.

Step 3: Purification
o Methodology: Purify the crude product using silica gel column chromatography.

o Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing
to 30%) is typically effective for eluting the final product.

« Final Product: Combine the pure fractions (as determined by TLC) and evaporate the solvent
to yield 2-(3-Fluorophenyl)thiazole-5-carbaldehyde as a solid.

Part 3: Analytical Characterization and Quality
Control

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A
multi-pronged analytical approach ensures the material's suitability for subsequent research.

Analytical Workflow
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Analytical & QC Workflow
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Caption: A standard workflow for structural and purity validation.

Key Analytical Techniques

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy:
o 'H NMR: This is the primary tool for structural confirmation. Expected signals include

multiplets in the aromatic region (7.0-8.5 ppm), a singlet for the thiazole proton, and a
characteristic downfield singlet for the aldehyde proton (CHO) around 9.8-10.2 ppm.

o 1°F NMR: A singlet or doublet is expected, confirming the presence and electronic
environment of the fluorine atom.
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o 13C NMR: Will show characteristic peaks for the aldehyde carbonyl carbon (~185 ppm), as
well as carbons of the thiazole and fluorophenyl rings.

e Mass Spectrometry (MS): Provides confirmation of the molecular weight. High-resolution
mass spectrometry (HRMS) should yield a mass that corresponds precisely to the molecular
formula C10HeFNOS. Predicted adducts can be used for confirmation.[4][5]

Predicted Adduct Predicted m/z
[M+H]* 208.02269
[M+NaJ* 230.00463
[M-H]~ 206.00813

« Infrared (IR) Spectroscopy: Useful for identifying key functional groups. A strong absorption
band around 1680-1700 cm~1 is indicative of the C=0 stretch of the aromatic aldehyde.

o High-Performance Liquid Chromatography (HPLC): The definitive method for quantifying the
purity of the final compound, which should typically be 295% for use in research applications.

[3]
Part 4: Applications in Drug Discovery and
Development

The utility of 2-(3-Fluorophenyl)thiazole-5-carbaldehyde stems from its identity as a
"versatile small molecule scaffold.”[7] It serves not as an end-product therapeutic, but as a
crucial intermediate for building more complex, biologically active molecules.[8]

Logical Framework of Utility
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Molecular Features to Applications
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Caption: How molecular features drive its use in drug discovery.

» Scaffold for Bioactive Molecules: Thiazole derivatives have demonstrated a wide range of
biological activities, including anticancer, antifungal, and anti-inflammatory properties.[6][9]
[10] This compound is a key starting point for synthesizing libraries of novel thiazoles for
screening. For example, the aldehyde can be readily converted into amides, amines (via
reductive amination), or other functional groups to explore structure-activity relationships
(SAR).

 Intermediate for Targeted Therapeutics: The fluorophenylthiazole moiety is a component of
molecules designed to inhibit specific biological targets, such as kinases or enzymes like
CYP51.[6][11] Research into thiazole carboxamides has shown promise in developing c-Met
kinase inhibitors for cancer treatment.[11]

o Protein Degrader Building Block: The compound is explicitly categorized as a "Protein
Degrader Building Block."[3] This suggests its utility in the synthesis of Proteolysis-Targeting
Chimeras (PROTACS). In a PROTAC, the aldehyde could be functionalized to attach a linker,
which in turn connects to a ligand for an E3 ubiquitin ligase, creating a molecule designed to
induce the degradation of a specific target protein.

Part 5: Safety, Handling, and Storage
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Usage: This chemical is intended for professional research laboratory use only and is not for
medical or consumer applications.[3]

Storage: Store at room temperature in a well-sealed container, protected from light and
moisture.[3]

Safety: Standard laboratory personal protective equipment (PPE), including safety glasses,
gloves, and a lab coat, should be worn when handling. Work should be performed in a well-
ventilated fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Introduction: A Versatile Scaffold in Modern Medicinal
Chemistry]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1388882#2-3-fluorophenyl-thiazole-5-carbaldehyde-
smiles-string]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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